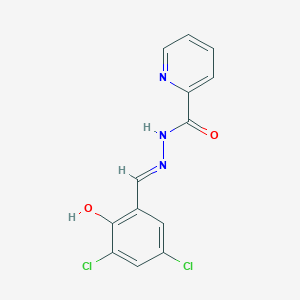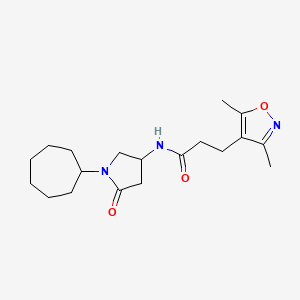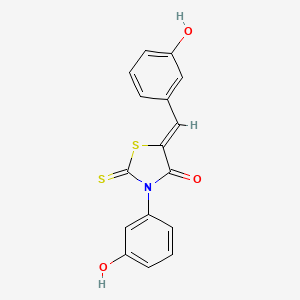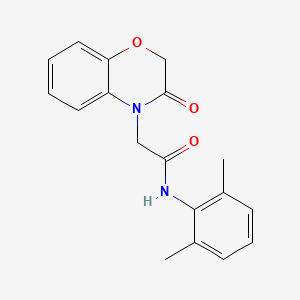
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide
Overview
Description
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DPH, is a synthetic compound with potential biomedical applications. It is a Schiff base derivative, which is a class of organic compounds with diverse biological activities. DPH has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is complex and involves multiple targets and pathways. One of the key targets of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis. N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can inhibit the activation of Akt by blocking its phosphorylation, leading to the downregulation of downstream effectors such as mTOR, S6K, and 4EBP1. This results in the inhibition of protein synthesis, cell cycle arrest, and apoptosis in cancer cells. Another target of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is the MAPK pathway, which regulates cell proliferation, differentiation, and survival. N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can activate or inhibit different MAPKs, depending on the cell type and context. For example, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can activate p38 MAPK and JNK in macrophages, leading to the suppression of pro-inflammatory cytokines and chemokines. On the other hand, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can inhibit ERK1/2 in cancer cells, leading to the inhibition of cell growth and invasion. In addition, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can modulate the NF-κB pathway, which regulates the expression of genes involved in inflammation, immunity, and apoptosis. N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can induce cell cycle arrest at G1 or G2/M phase, depending on the cell type and concentration. It can also induce apoptosis by activating caspases and mitochondrial pathways. Moreover, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can inhibit autophagy by blocking the formation of autophagosomes and lysosomes. In macrophages, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB and MAPKs. In addition, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can enhance the phagocytic activity and bactericidal activity of macrophages by activating the p38 MAPK pathway. In animal models, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been shown to inhibit tumor growth and metastasis, reduce inflammation and oxidative stress, and improve survival and quality of life.
Advantages and Limitations for Lab Experiments
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and purified using standard procedures, and its structure and properties can be characterized by various analytical techniques, such as NMR, IR, and MS. Moreover, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can be easily modified and optimized for specific applications by changing its chemical structure or formulation. However, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide also has some limitations for lab experiments, such as its potential toxicity and side effects in vivo, as well as its limited bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the dose, route, and frequency of administration of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide, as well as to evaluate its safety and efficacy in preclinical and clinical trials.
Future Directions
There are several future directions for research on N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide, such as:
1. Developing new formulations and delivery systems for N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide to improve its bioavailability and pharmacokinetics, such as nanoparticles, liposomes, and prodrugs.
2. Investigating the molecular mechanisms of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide in different cell types and animal models, and identifying new targets and pathways that could be modulated by N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide.
3. Optimizing the synthesis and purification methods of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide to increase its yield and purity, and to reduce the use of toxic and hazardous reagents.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide in different diseases and conditions, such as cancer, inflammation, and infectious diseases.
5. Exploring the potential synergistic effects of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide with other drugs or therapies, such as chemotherapy, radiotherapy, and immunotherapy.
In conclusion, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is a synthetic compound with potential biomedical applications. It has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide have been discussed in this paper. Further research is needed to fully understand the potential of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide as a therapeutic agent.
Synthesis Methods
The synthesis of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide involves the reaction between 2-pyridinecarbohydrazide and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via condensation and dehydration steps, leading to the formation of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide as a yellow crystalline solid. The purity and yield of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can be optimized by varying the reaction conditions, such as solvent, temperature, and reaction time.
Scientific Research Applications
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been investigated for its potential applications in various biomedical fields, such as cancer therapy, inflammation, and infectious diseases. In cancer research, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has shown promising results as an inhibitor of tumor growth and metastasis in vitro and in vivo. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells by modulating multiple signaling pathways, including PI3K/Akt, MAPK, and NF-κB. Moreover, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been reported to enhance the efficacy of conventional chemotherapeutic agents and reduce their side effects. In inflammation and infectious diseases, N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has demonstrated anti-inflammatory and antimicrobial activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, as well as suppressing the growth of bacteria and fungi. These findings suggest that N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide could be a potential candidate for developing new drugs for cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-5-8(12(19)10(15)6-9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVXDGMIMLRGBD-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)

![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)

![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)
![((2S)-1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6084007.png)

![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)
![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)